molecular formula C8H13Cl3O2 B218686 (Z)-4-amino-2-fluorobut-2-enoic acid CAS No. 113779-23-0

(Z)-4-amino-2-fluorobut-2-enoic acid

Cat. No. B218686
CAS RN: 113779-23-0
M. Wt: 119.09 g/mol
InChI Key: XWAOSJLMXCZMHD-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-amino-2-fluorobut-2-enoic acid, also known as FABAC, is a synthetic amino acid that has been of great interest to researchers due to its unique properties. It has been found to have potential applications in the fields of medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of (Z)-4-amino-2-fluorobut-2-enoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase. This results in a decrease in polyamine biosynthesis, which is required for cell growth and proliferation.
Biochemical and Physiological Effects:
(Z)-4-amino-2-fluorobut-2-enoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells. It has also been found to reduce inflammation and oxidative stress. In addition, (Z)-4-amino-2-fluorobut-2-enoic acid has been found to have a positive effect on crop growth and yield.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-4-amino-2-fluorobut-2-enoic acid in lab experiments is its synthetic nature, which allows for precise control over its properties. Another advantage is its unique chemical structure, which makes it a valuable tool for studying enzyme-catalyzed reactions. However, one limitation of using (Z)-4-amino-2-fluorobut-2-enoic acid in lab experiments is its relatively high cost compared to other amino acids.

Future Directions

There are several future directions for research on (Z)-4-amino-2-fluorobut-2-enoic acid. One area of interest is the development of (Z)-4-amino-2-fluorobut-2-enoic acid-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the use of (Z)-4-amino-2-fluorobut-2-enoic acid as a herbicide. Additionally, further research is needed to fully understand the mechanism of action of (Z)-4-amino-2-fluorobut-2-enoic acid and its potential applications in biotechnology.

Synthesis Methods

The synthesis of (Z)-4-amino-2-fluorobut-2-enoic acid involves the reaction of 4-chloro-2-fluorobutyric acid with ammonia in the presence of a palladium catalyst. This results in the formation of (Z)-4-amino-2-fluorobut-2-enoic acid. The purity of the synthesized compound can be improved through recrystallization.

Scientific Research Applications

(Z)-4-amino-2-fluorobut-2-enoic acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and biotechnology. In medicine, it has been found to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, (Z)-4-amino-2-fluorobut-2-enoic acid has been found to have a positive effect on crop growth and yield. It has also been studied for its potential use as a herbicide. In biotechnology, (Z)-4-amino-2-fluorobut-2-enoic acid has been used as a tool for protein engineering and as a substrate for enzyme-catalyzed reactions.

properties

CAS RN

113779-23-0

Product Name

(Z)-4-amino-2-fluorobut-2-enoic acid

Molecular Formula

C8H13Cl3O2

Molecular Weight

119.09 g/mol

IUPAC Name

(Z)-4-amino-2-fluorobut-2-enoic acid

InChI

InChI=1S/C4H6FNO2/c5-3(1-2-6)4(7)8/h1H,2,6H2,(H,7,8)/b3-1-

InChI Key

XWAOSJLMXCZMHD-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C(/C(=O)O)\F)N

SMILES

C(C=C(C(=O)O)F)N

Canonical SMILES

C(C=C(C(=O)O)F)N

synonyms

4-AFBEA
4-amino-2-fluorobut-2-enoic acid

Origin of Product

United States

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